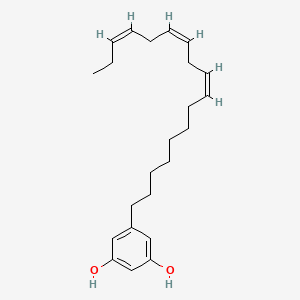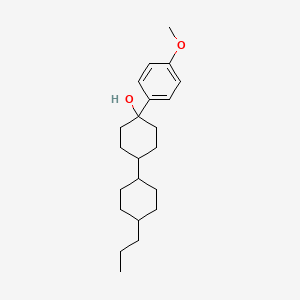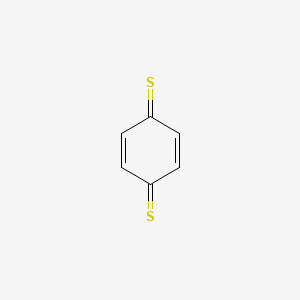
Dithio-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithio-p-benzoquinone is a sulfur-containing quinone derivative, characterized by the presence of two sulfur atoms replacing the oxygen atoms in the benzoquinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dithio-p-benzoquinone can be synthesized through several methods. One common approach involves the reaction of p-benzoquinone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a slightly acidic pH to facilitate the formation of the dithio compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of hydroquinone derivatives in the presence of sulfur-containing reagents. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions: Dithio-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Applications De Recherche Scientifique
Dithio-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of dithio-p-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This redox cycling can generate reactive oxygen species, which can interact with various molecular targets, including proteins, DNA, and cellular membranes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzoquinone: Lacks sulfur atoms and has different redox properties.
Naphthoquinone: Contains a larger aromatic system and exhibits different chemical reactivity.
Anthraquinone: Has a more complex structure with additional aromatic rings.
Uniqueness: Dithio-p-benzoquinone is unique due to the presence of sulfur atoms, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
84615-33-8 |
|---|---|
Formule moléculaire |
C6H4S2 |
Poids moléculaire |
140.2 g/mol |
Nom IUPAC |
cyclohexa-2,5-diene-1,4-dithione |
InChI |
InChI=1S/C6H4S2/c7-5-1-2-6(8)4-3-5/h1-4H |
Clé InChI |
XTXHUAJQPRGJDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)C=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

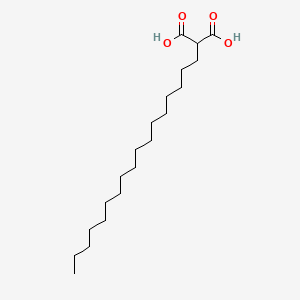
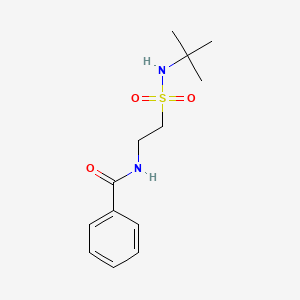
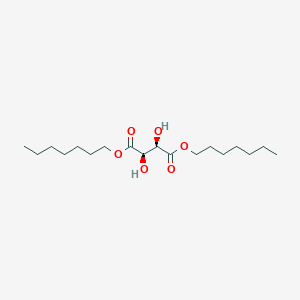
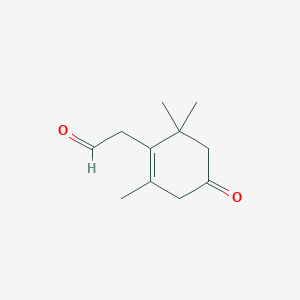
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
